molecular formula C27H33N3O3S B2706353 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113139-72-2

2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2706353
CAS RN: 1113139-72-2
M. Wt: 479.64
InChI Key: AGFIDOYHTBEFOV-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The quinazoline ring provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s reactivity and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antitubercular Activity

A series of compounds, including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, closely related to the queried chemical, have been synthesized and evaluated for their potential antitubercular activity. This research has led to the identification of several analogs with promising antitubercular properties and lower cytotoxicity profiles (Marvadi et al., 2020).

Biomedical Applications

Poly(2-alkenyl-2-oxazoline)s, which include compounds similar to the one , have shown promise in various biomedical applications such as drug delivery systems, peptide conjugates, and gene delivery. Their cytotoxicities and immunomodulative properties have been evaluated, demonstrating their suitability for these applications (Kroneková et al., 2016).

Pharmacological Activity

Research on derivatives of 4-Aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thiones, which are structurally related to the chemical , has shown significant pharmacological activities. Specifically, some compounds displayed calcium antagonist activities, providing insights into their potential therapeutic applications (Yarim et al., 2002).

Antimicrobial Agents

A clubbed quinazolinone and 4-thiazolidinone compound, closely related to the queried chemical, has been synthesized and screened for antibacterial and antifungal activities. The compounds demonstrated potential as antimicrobial agents (Desai et al., 2011).

Antimycobacterial Activity

Studies on quinazoline-4-thiones, structurally similar to the queried compound, have revealed antimycobacterial activities. Certain compounds in this category showed higher activity against specific Mycobacterium species compared to standard treatments (Kubicová et al., 2003).

Cytotoxicity Studies

Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a similar quinazoline structure, has shown that these compounds have varying degrees of cytotoxicity, with some showing substantial growth delays in colon tumor models in mice (Bu et al., 2001).

Anticonvulsant and Antimicrobial Activities

A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones has been conducted to evaluate their anticonvulsant and antimicrobial activities. Some of these compounds have shown broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-16(2)11-12-30-26(33)21-10-9-20(25(32)28-17(3)4)14-23(21)29-27(30)34-15-24(31)22-13-18(5)7-8-19(22)6/h7-10,13-14,16-17H,11-12,15H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFIDOYHTBEFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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